3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is a useful research compound. Its molecular formula is C11H9F4NO3 and its molecular weight is 279.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Fluorination Agent
Perfluoro-[N-(4-pyridyl)acetamide], a derivative related to 3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid, has been identified as an effective electrophilic fluorinating agent. It demonstrates efficient fluorination of various organic compounds under mild conditions, indicating its potential in the synthesis of fluorine-containing pharmaceuticals and agrochemicals (Banks, Besheesh, & Tsiliopoulos, 1996).
Antiandrogen Activity
A related compound, 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, has been studied for its antiandrogen activity, suggesting potential applications in treating conditions like prostate cancer. Its resolution and the determination of the active enantiomer's absolute configuration have been crucial in understanding its biological activity (Tucker & Chesterson, 1988).
Synthesis and Analysis
2-Amino-3-fluorobenzoic acid is another related compound used in synthesis and analysis. Its chemical properties and reactions have been extensively studied, contributing to our understanding of similar fluorine-containing compounds (Kollmar, Parlitz, Oevers, & Helmchen, 2003).
Solvent Applications
The related compound, 2,2,2-trifluoroethanol, is used as a solvent in hypervalent iodine chemistry, highlighting the diverse applications of fluorine compounds in organic syntheses. These solvents stabilize reactive cationic intermediates, facilitating various chemical transformations (Dohi, Yamaoka, & Kita, 2010).
Chromatographic Analysis
Fluorine compounds like flunarizine and its degradation products have been analyzed using micellar liquid chromatography, demonstrating the importance of fluorine-containing compounds in pharmaceutical analysis (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Oxidation Studies
Research on the oxidation of secondary alcohols, including fluorine-containing compounds, has revealed important insights into chemical reaction mechanisms and kinetics. This research is essential for the development of new synthetic methodologies (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Safety Evaluation in Food Contact Materials
A study on 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], a related compound, assessed its safety for use in food contact materials, highlighting the importance of evaluating the safety of fluorine-containing compounds in various applications (Andon et al., 2011).
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQRPZRZZQVZIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382409 |
Source
|
Record name | 3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117291-16-4 |
Source
|
Record name | 4-Fluoro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117291-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.